molecular formula C19H14ClNO2 B5855428 N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide

N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide

Cat. No. B5855428
M. Wt: 323.8 g/mol
InChI Key: RJUOXPYTGUREKW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used as a tool compound in research to investigate the role of GSK-3 in various biological processes.

Mechanism of Action

CHIR-99021 inhibits N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide has numerous substrates, including beta-catenin, which is a key regulator of cell proliferation and differentiation. By inhibiting N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, CHIR-99021 stabilizes beta-catenin and promotes its accumulation in the nucleus, where it can activate target genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It has also been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. In addition, CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its specificity for N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, which makes it a valuable tool compound for investigating the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. In addition, CHIR-99021 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are numerous future directions for research involving CHIR-99021. One area of interest is investigating its potential as a therapeutic agent for diabetes. CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. Another area of interest is investigating its potential as a therapeutic agent for cancer. CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer. However, further research is needed to determine whether CHIR-99021 could be used as a safe and effective therapeutic agent for these conditions.

Synthesis Methods

CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 2-amino-5-chlorophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then treated with 1,2,3,4-tetrahydroisoquinoline and lithium chloride to form CHIR-99021.

Scientific Research Applications

CHIR-99021 has been used extensively in scientific research to investigate the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUOXPYTGUREKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide

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